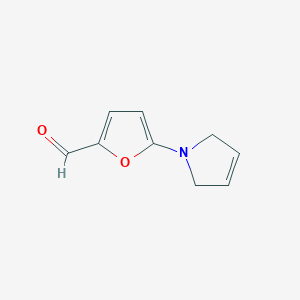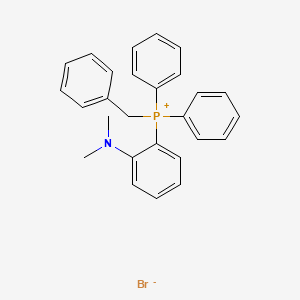![molecular formula C10H19NO B13156191 2-(1-Amino-2-methylpropan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13156191.png)
2-(1-Amino-2-methylpropan-2-yl)bicyclo[3.1.0]hexan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Amino-2-methylpropan-2-yl)bicyclo[3.1.0]hexan-2-ol: is a bicyclic compound with a unique structure that includes both an amino group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Amino-2-methylpropan-2-yl)bicyclo[3.1.0]hexan-2-ol can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation. This method provides good yields and is highly diastereoselective when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives at the amino group.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable building block in organic synthesis, particularly in the development of sp3-rich chemical space .
Biology: Its unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the synthesis of complex organic molecules, which are valuable in various industrial applications.
Mécanisme D'action
The mechanism by which 2-(1-Amino-2-methylpropan-2-yl)bicyclo[3.1.0]hexan-2-ol exerts its effects is not well-documented. its structural features suggest that it may interact with biological targets through hydrogen bonding and hydrophobic interactions. The amino and hydroxyl groups can participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding.
Comparaison Avec Des Composés Similaires
Bicyclo[2.1.1]hexane derivatives: These compounds share a similar bicyclic structure but differ in the positioning and types of functional groups.
Bicyclo[3.1.0]hexan-2-ol derivatives: These compounds have similar core structures but may have different substituents, such as different alkyl or aryl groups.
Uniqueness: 2-(1-Amino-2-methylpropan-2-yl)bicyclo[3.1.0]hexan-2-ol is unique due to the presence of both an amino group and a hydroxyl group on the bicyclic framework. This dual functionality provides versatility in chemical reactions and potential biological activities.
Propriétés
Formule moléculaire |
C10H19NO |
|---|---|
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
2-(1-amino-2-methylpropan-2-yl)bicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C10H19NO/c1-9(2,6-11)10(12)4-3-7-5-8(7)10/h7-8,12H,3-6,11H2,1-2H3 |
Clé InChI |
BMWDTJRQESOFFI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN)C1(CCC2C1C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


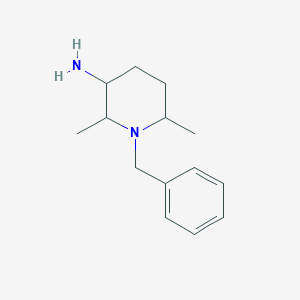
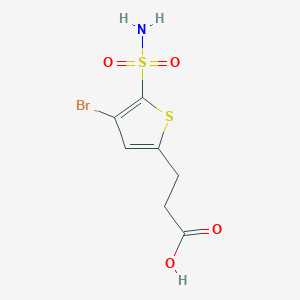
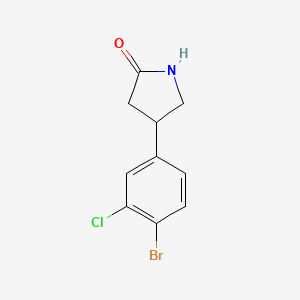

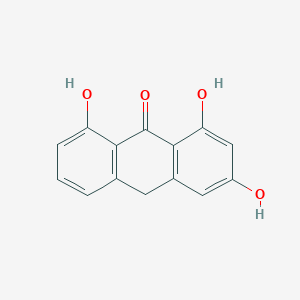
![5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}furan-2-carbaldehyde](/img/structure/B13156136.png)
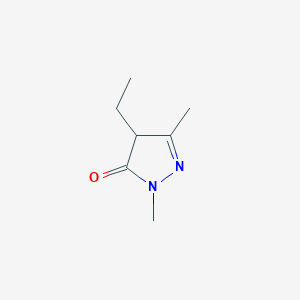
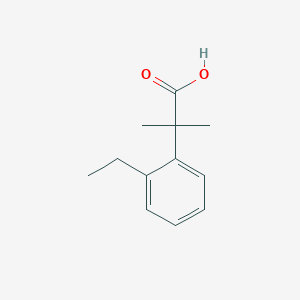

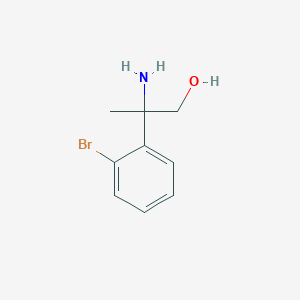
![(R)-1-((3aR,5R,6S,6aR)-6-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B13156175.png)
